4-chloro-N-(cyclopropylmethyl)-3-nitroaniline
Overview
Description
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are used in the production of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amine group. The presence of different substituents like chloro, cyclopropylmethyl, and nitro groups can significantly alter the properties of the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of electron-withdrawing groups like nitro can deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can be influenced by the presence of different substituents. For example, nitro groups can increase the acidity of the amine group, while chloro groups can increase the molecule’s reactivity .Scientific Research Applications
Application 1: Electron Transfer Probes for Cytochrome P-450 and Monoamine Oxidase Catalyzed Reactions
- Summary of Application : N-cyclopropyl amines have been used as probes to study the mechanism of monoamine oxidase (MAO) and cytochrome P-450 (cP-450) catalyzed reactions .
- Methods of Application : The study involved a photochemical model study of benzophenone triplet (3BP) with the MAO-B substrate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and two of its derivatives .
- Results or Outcomes : The results suggest that the reaction between benzophenone triplet and tertiary aliphatic amines proceed via a simple hydrogen atom transfer reaction .
Application 2: Anticancer Activity and Metabolic Stability
- Summary of Application : A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity .
- Methods of Application : The compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .
- Results or Outcomes : The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSYBHJMONUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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